molecular formula C18H17Cl2NO3 B4794638 BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE

BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE

Cat. No.: B4794638
M. Wt: 366.2 g/mol
InChI Key: RXORUZHRQNOPPC-UHFFFAOYSA-N
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Description

BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE is a synthetic benzoate ester derivative characterized by a butyl ester group and a 2,4-dichlorobenzamido substituent on the benzene ring. The compound combines a lipophilic alkyl chain with electron-withdrawing chlorine atoms, which may enhance its stability, bioactivity, and resistance to degradation compared to simpler alkyl benzoates.

Properties

IUPAC Name

butyl 4-[(2,4-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3/c1-2-3-10-24-18(23)12-4-7-14(8-5-12)21-17(22)15-9-6-13(19)11-16(15)20/h4-9,11H,2-3,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORUZHRQNOPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE typically involves the condensation of 2,4-dichlorobenzoic acid with butylamine, followed by esterification with benzoic acid. The reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4), which acts as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzamido group.

    Esterification and Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Esterification and Hydrolysis: Acidic or basic catalysts are used to facilitate these reactions.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed:

    Hydrolysis: Yields 2,4-dichlorobenzoic acid and butanol.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzamido group may facilitate binding to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

The following analysis compares BUTYL 4-(2,4-DICHLOROBENZAMIDO)BENZOATE with structurally related benzoate esters and derivatives, focusing on degradation pathways, bioactivity, and physicochemical properties.

Structural and Functional Group Comparisons

Table 1: Key Features of this compound and Analogs
Compound Name Substituents Key Properties/Findings Reference
This compound Butyl ester + 2,4-dichlorobenzamido Hypothesized enhanced bioactivity; potential resistance to hydrolysis due to Cl substituents Inferred
Butyl benzoate Butyl ester Used in glow sticks; classified as "Skin Irritant 2" but often labeled non-dangerous
Ethyl 4-(dimethylamino) benzoate Ethyl ester + dimethylamino High reactivity in resin cements; superior physical properties vs. methacrylate analogs
Organotin(IV) benzoates Sn-bound carboxylate Antifungal activity linked to carboxylate-Sn coordination
Mono-butyl phthalate Phthalate ester Common hydrolysis product of phthalates; lower stability than benzoates

Degradation Pathways and Stability

  • This compound: The presence of chlorine atoms may slow hydrolysis compared to non-halogenated esters. However, photodegradation (via UV/TiO₂ systems) could produce chlorinated byproducts, similar to the ring-opening and decarboxylation pathways observed in butyl benzoate degradation .
  • Butyl benzoate: Undergoes rapid photolysis to form butyl-o-hydroxybenzoate and benzoic acid. Further oxidation yields p-benzoquinone, a reactive intermediate .
  • Mono-butyl phthalate: Less stable than benzoate esters; hydrolyzes readily to phthalic acid, highlighting the superior stability of benzoate backbones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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